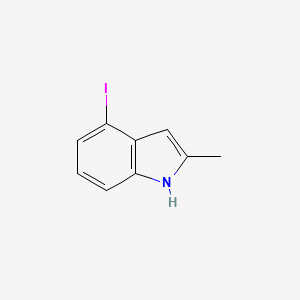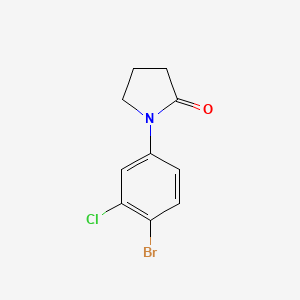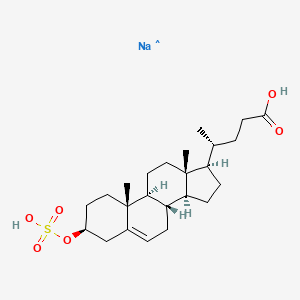
Levoflaxacin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Levofloxacin belongs to the class of medicines known as quinolone antibiotics . It works by killing bacteria or preventing their growth . It is an antibiotic that may be used to treat different types of bacterial infections . Levofloxacin may also be used to treat people who have been exposed to anthrax or certain types of plague .
Synthesis Analysis
Levofloxacin is synthesized from raw material S-9,10-bis-fluoro-2,3-dihydro-3-methyl-7-oxygen-7H-pyrido . The process involves insulation reaction at 60℃, steam a small amount of solvent, and reactions at 110℃ . After N methyl piperazine replaces completely, decompression and solvent recovery are performed . The Levofloxacin crude product is then dissolved with chloroform and water, regulated by steps such as extracting, wash, and concentrated through peracid, alkali pH value .Molecular Structure Analysis
Levofloxacin is a fluoroquinolone and bears a broad-spectrum antibacterial effect . The polymorphism of levofloxacin was intensively studied . The fully solved crystal structure of an anhydrous α form and three newly discovered solvates including n-propanol solvate, ethylene glycol solvate, and acetic acid solvate were reported .Chemical Reactions Analysis
The phase transformations among different solid-state crystal forms of levofloxacin were investigated in detail by variable-temperature powder X-ray diffraction . The results reveal that all of the newly discovered solvates can be directly dehydrated to an anhydrous γ form, which eventually converted into an anhydrous α form during subsequent heating .Physical And Chemical Properties Analysis
Levofloxacin is a fluoroquinolone and bears a broad-spectrum antibacterial effect . The polymorphism of levofloxacin was intensively studied . The newly reported n-propanol solvate, ethylene glycol solvate, and acetic acid solvate of levofloxacin were fully characterized by powder X-ray diffraction, thermogravimetric analysis, differential scanning calorimetry, and single crystal X-ray diffraction .Scientific Research Applications
Antibacterial Activity and Clinical Efficacy :
- Levofloxacin exhibits significant potency against aerobic Gram-positive and Gram-negative organisms, with moderate activity against anaerobes. It has demonstrated efficacy in treating upper and lower respiratory tract infections, genitourinary, obstetric, gynaecological, skin, and soft tissue infections (Davis & Bryson, 1994).
- It is effective in treating bacterial infections in the United States, including those resistant to penicillin, and has a lower prevalence of resistance compared to other antibiotics (Croom & Goa, 2003).
Veterinary Medicine :
- In veterinary medicine, its use is limited due to regulations but has been studied for pharmacokinetics, tissue drug depletion, efficacy, and susceptibility in animal species (Sitovs, Sartini, & Giorgi, 2021).
Pharmacokinetics and Dosage Forms :
- Levofloxacin shows rapid and widespread penetration into body tissues and fluids after oral administration. It also presents a high-dose, short-course treatment option for bacterial infections (Anderson & Perry, 2008).
Environmental Impact and Degradation :
- The environmental impact of Levofloxacin, particularly its presence in natural waters, has been a subject of study. Methods like electrochemical mineralization have been explored for its degradation (Barhoumi et al., 2015).
Toxicity Studies :
- Research has been conducted on the potential toxic effects of Levofloxacin, including hepatotoxicity, nephrotoxicity, and effects on spermatogenesis in mammals (Ara et al., 2020).
Innovative Drug Delivery Systems :
- Studies on Levofloxacin-proliposomes for pulmonary delivery in tuberculosis treatment show promising results in reducing toxicity and improving efficacy (Rojanarat et al., 2012).
Interaction with Biomolecules :
- The interaction of Levofloxacin with DNA mediated by Cu2+ ions has been explored, highlighting its potential for complex formation and effects on bacterial DNA synthesis (Song, He, & Cai, 2004).
Pharmacoeconomic Aspects :
- The pharmacoeconomics of Levofloxacin, considering its broad-spectrum activity, efficacy, and cost-effectiveness in treating various infections, has also been reviewed (Jin & Cao, 2011).
Mechanism of Action
Safety and Hazards
Levofloxacin can cause serious side effects, including tendon problems, nerve damage, serious mood or behavior changes, or low blood sugar . In rare cases, levofloxacin may cause damage to your aorta, which could lead to dangerous bleeding or death . Levofloxacin is usually only used for bacterial infections that cannot be treated with safer antibiotics .
Future Directions
Levofloxacin continues to demonstrate good clinical efficacy in the treatment of a range of infections, including those in which S. pneumoniae is a potential pathogen . Importantly, it has efficacy in CAP similar to that of gatifloxacin and at least as good as that of the third generation cephalosporins .
Properties
IUPAC Name |
methyl (2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O4/c1-11-10-27-18-15-12(17(24)13(9-23(11)15)19(25)26-3)8-14(20)16(18)22-6-4-21(2)5-7-22/h8-9,11H,4-7,10H2,1-3H3/t11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSVIINWFPKEOEQ-NSHDSACASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


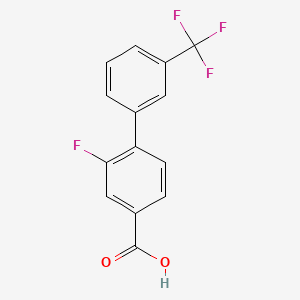
![6-tert-butyl 3-methyl 4,5-dihydroisoxazolo[5,4-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B580733.png)
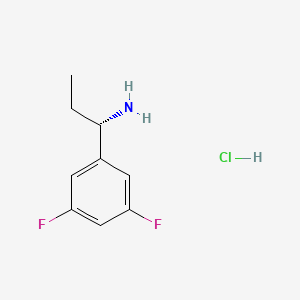
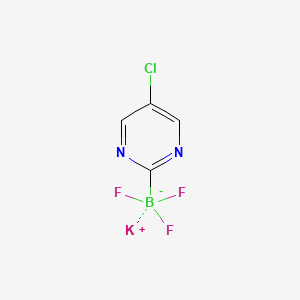
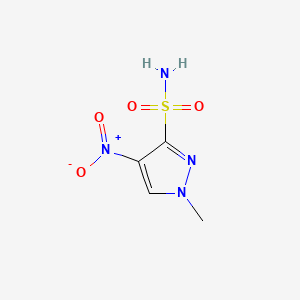
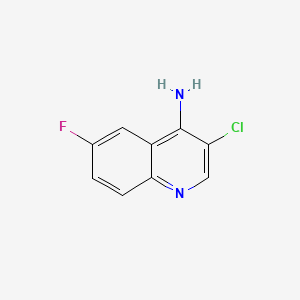

![1'-(Tert-butoxycarbonyl)spiro[chroman-4,4'-piperidine]-2-carboxylic acid](/img/structure/B580743.png)
